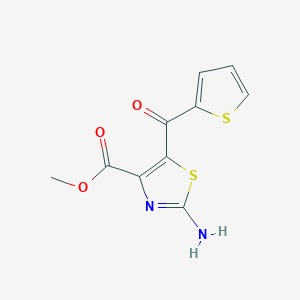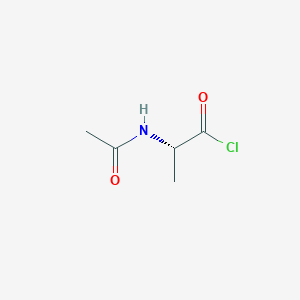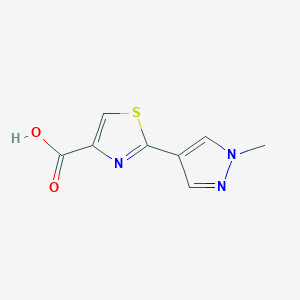
8-Chloro-1,7-naphthyridine-6-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include 8-Chloro-1,7-naphthyridine-6-carboxylic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A specific reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure is considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid include a boiling point of 307.9°C at 760 mmHg . The partition coefficient n-octanol/water is 0.00128mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Synthesis Techniques and Antibacterial Agents : Research has explored the synthesis of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including those with chloro groups at C-6, through reactions like the Sandmeyer and Balz-Schiemann reactions. These compounds, including enoxacin, have shown significant antibacterial activity, particularly against systemic infections, with some demonstrating weak acute toxicity. This highlights their potential as effective antibacterial agents (Matsumoto et al., 1984).
Structure-Activity Relationships : Further studies have delved into the structure-activity relationships of these compounds, focusing on the variations of substituents at C-1, C-6, and C-7. These insights are crucial for understanding how molecular modifications can enhance or diminish antibacterial efficacy (Matsumoto et al., 1984).
Chemical Synthesis and Optimization
- Optimization of Synthesis Methods : Research has been dedicated to optimizing the synthesis of certain 1,8-naphthyridine derivatives, which are key intermediates in producing biologically active anticancer drugs. These studies have achieved high yields and confirmed structures via spectroscopic methods, emphasizing the efficiency and reliability of the synthesis process (Zhang et al., 2019).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis of Derivatives : Investigations into the solvatochromism of various naphthyridine derivatives, including studies on their interactions with solvents, have provided insights into their ground-state structures and the formation of zwitterionic species. This kind of research is fundamental for understanding the chemical properties and potential applications of these compounds (Santo et al., 2003).
Safety And Hazards
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. It is recommended to wear self-contained breathing apparatus for firefighting if necessary. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .
Direcciones Futuras
The future directions in the study of 8-Chloro-1,7-naphthyridine-6-carboxylic acid and similar compounds involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .
Propiedades
IUPAC Name |
8-chloro-1,7-naphthyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISLRCKZWMAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,7-naphthyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)

![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)



![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)




![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)